molecular formula C10H9BrN2O5 B15331536 Methyl 5-Acetamido-2-bromo-4-nitrobenzoate

Methyl 5-Acetamido-2-bromo-4-nitrobenzoate

Cat. No.: B15331536
M. Wt: 317.09 g/mol
InChI Key: VGYSOAUTFSKZNF-UHFFFAOYSA-N
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Description

Methyl 5-Acetamido-2-bromo-4-nitrobenzoate is an organic compound with a complex structure that includes acetamido, bromo, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Acetamido-2-bromo-4-nitrobenzoate typically involves multiple steps, starting from simpler precursor compounds. One common method involves the bromination of a nitrobenzoate derivative, followed by acetamidation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Acetamido-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The acetamido group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the nitro group results in an amino compound.

Scientific Research Applications

Methyl 5-Acetamido-2-bromo-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Acetamido-2-bromo-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Acetamido-5-nitrobenzoate: Similar structure but lacks the bromo group.

    Methyl 2-Bromo-5-Nitrobenzoate: Similar structure but lacks the acetamido group.

    Methyl 2-Bromo-4-Nitrobenzoate: Similar structure but lacks the acetamido group.

Uniqueness

Methyl 5-Acetamido-2-bromo-4-nitrobenzoate is unique due to the presence of all three functional groups (acetamido, bromo, and nitro) on the benzoate ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrN2O5

Molecular Weight

317.09 g/mol

IUPAC Name

methyl 5-acetamido-2-bromo-4-nitrobenzoate

InChI

InChI=1S/C10H9BrN2O5/c1-5(14)12-8-3-6(10(15)18-2)7(11)4-9(8)13(16)17/h3-4H,1-2H3,(H,12,14)

InChI Key

VGYSOAUTFSKZNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Br)[N+](=O)[O-]

Origin of Product

United States

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